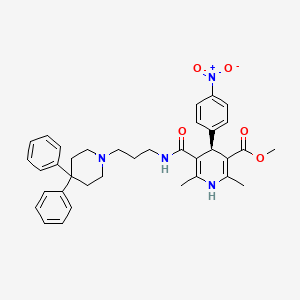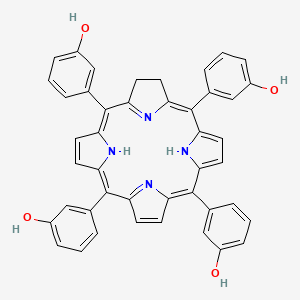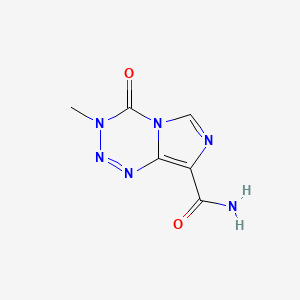
SNAP 5089
Descripción general
Descripción
SNAP 5089 es un antagonista altamente selectivo del receptor alfa1A-adrenérgico. Fue desarrollado inicialmente por Lundbeck Research USA, Inc. Este compuesto ha mostrado una selectividad significativa para el receptor alfa1A-adrenérgico sobre otros subtipos de receptores adrenérgicos, lo que lo convierte en una herramienta valiosa en la investigación farmacológica .
Métodos De Preparación
La síntesis de SNAP 5089 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran la formación de un anillo de piperidina y la posterior funcionalización .
Análisis De Reacciones Químicas
SNAP 5089 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: this compound puede reducirse para formar derivados reducidos, que pueden tener diferentes propiedades farmacológicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
SNAP 5089 tiene varias aplicaciones de investigación científica, que incluyen:
Investigación Farmacológica: Se utiliza para estudiar el papel de los receptores alfa1A-adrenérgicos en varios procesos fisiológicos y patológicos.
Investigación Cardiovascular: El compuesto se utiliza para investigar los efectos del antagonismo del receptor alfa1A-adrenérgico sobre la función cardiovascular, incluida la regulación de la presión arterial y la frecuencia cardíaca.
Investigación Urogenital: This compound se utiliza para estudiar los efectos del antagonismo del receptor alfa1A-adrenérgico sobre la función urogenital, incluido el tratamiento de la hiperplasia prostática benigna.
Mecanismo De Acción
SNAP 5089 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor alfa1A-adrenérgico. Este receptor está involucrado en la regulación del tono vascular y la contracción del músculo liso. Al bloquear este receptor, this compound inhibe la acción de las catecolaminas endógenas, lo que lleva a la vasodilatación y la relajación del músculo liso .
Comparación Con Compuestos Similares
SNAP 5089 es único en su alta selectividad para el receptor alfa1A-adrenérgico en comparación con otros subtipos de receptores adrenérgicos. Compuestos similares incluyen:
Tamsulosina: Otro antagonista del receptor alfa1A-adrenérgico utilizado en el tratamiento de la hiperplasia prostática benigna.
Doxazosina: Un antagonista no selectivo del receptor alfa1-adrenérgico utilizado en el tratamiento de la hipertensión y la hiperplasia prostática benigna.
Prazosina: Un antagonista no selectivo del receptor alfa1-adrenérgico utilizado en el tratamiento de la hipertensión.
La alta selectividad de this compound para el receptor alfa1A-adrenérgico lo convierte en una herramienta valiosa para estudiar el papel específico de este subtipo de receptor en varios procesos fisiológicos y patológicos.
Propiedades
IUPAC Name |
methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELDPKESKXREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)



